tert-Butyl (5-aminopyrimidin-2-yl)carbamate
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Overview
Description
tert-Butyl (5-aminopyrimidin-2-yl)carbamate: is an organic compound with the molecular formula C9H14N4O2 and a molecular weight of 210.23 g/mol . It is a derivative of pyrimidine and is often used in various chemical and pharmaceutical applications due to its unique structure and properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl (5-aminopyrimidin-2-yl)carbamate typically involves the reaction of tert-butyl carbamate with 5-aminopyrimidine under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate, and a solvent like dimethylformamide (DMF) or tetrahydrofuran (THF). The reaction mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete .
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same reactants and conditions but may include additional steps for purification and quality control to ensure the final product meets industry standards .
Chemical Reactions Analysis
Types of Reactions: tert-Butyl (5-aminopyrimidin-2-yl)carbamate undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the amino group is replaced by other substituents.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding oxides or reduction to form amines.
Condensation Reactions: It can react with aldehydes or ketones to form imines or other condensation products.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Solvents: DMF, THF, ethanol.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction may yield amines .
Scientific Research Applications
tert-Butyl (5-aminopyrimidin-2-yl)carbamate has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development and as a pharmacological agent.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of tert-Butyl (5-aminopyrimidin-2-yl)carbamate involves its interaction with specific molecular targets and pathways. It can act as an inhibitor or activator of certain enzymes or receptors, depending on its structure and the context of its use. The compound’s effects are mediated through its binding to these targets, leading to changes in cellular processes and functions .
Comparison with Similar Compounds
tert-Butyl (5-aminopyridin-2-yl)carbamate: Similar in structure but with a pyridine ring instead of a pyrimidine ring.
tert-Butyl (2-aminoethyl)carbamate: Contains an aminoethyl group instead of an aminopyrimidinyl group.
tert-Butyl (4-aminopyridin-2-yl)carbamate: Similar structure with an amino group at the 4-position of the pyridine ring.
Uniqueness: tert-Butyl (5-aminopyrimidin-2-yl)carbamate is unique due to its specific substitution pattern on the pyrimidine ring, which imparts distinct chemical and biological properties. This uniqueness makes it valuable in various research and industrial applications .
Properties
CAS No. |
220731-05-5 |
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Molecular Formula |
C9H14N4O2 |
Molecular Weight |
210.23 g/mol |
IUPAC Name |
tert-butyl N-(5-aminopyrimidin-2-yl)carbamate |
InChI |
InChI=1S/C9H14N4O2/c1-9(2,3)15-8(14)13-7-11-4-6(10)5-12-7/h4-5H,10H2,1-3H3,(H,11,12,13,14) |
InChI Key |
OCCXGLVXCUABLU-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=NC=C(C=N1)N |
Origin of Product |
United States |
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